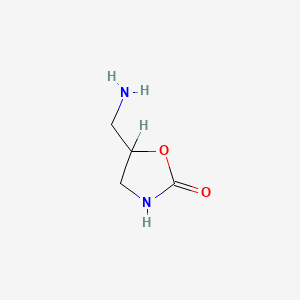![molecular formula C17H15N3O5S B2438569 4-Nitro-N-(2-Oxo-2,4,5,6-Tetrahydro-1H-pyrrolo[3,2,1-ij]chinolin-8-yl)benzolsulfonamid CAS No. 898426-70-5](/img/structure/B2438569.png)
4-Nitro-N-(2-Oxo-2,4,5,6-Tetrahydro-1H-pyrrolo[3,2,1-ij]chinolin-8-yl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds due to its reactive functional groups.
Biology: : Investigated for its potential as a probe for biological imaging, specifically targeting certain cellular components.
Medicine: : Under research for its possible anti-cancer properties due to its ability to interfere with specific molecular pathways.
Industry: : Employed in the manufacture of specialty dyes and pigments owing to its chromophoric groups.
Wissenschaftliche Forschungsanwendungen
- Die einzigartige Struktur der Verbindung deutet auf ein Potenzial als Antitumormittel hin. Forscher haben ihre Fähigkeit untersucht, bestimmte zelluläre Signalwege zu hemmen, einschließlich der Signaltransduktion des epidermalen Wachstumsfaktors (EGFR) . EGFR-Inhibitoren spielen eine entscheidende Rolle in der Krebstherapie, insbesondere bei Tumoren, die durch EGFR-Mutationen angetrieben werden.
- Forscher haben das antibakterielle, antifungale und antiprotozoische Potenzial von Imidazolderivaten untersucht . Unsere Verbindung könnte in diese Kategorie fallen und weitere Untersuchungen rechtfertigen.
Antitumor-Eigenschaften
Antimikrobielle Aktivität
Zusammenfassend lässt sich sagen, dass die faszinierende Struktur der Verbindung aufregende Forschungswege eröffnet. Ihr Potenzial als Antitumor-, antimikrobielles, entzündungshemmendes und antivirales Mittel sowie ihre ulzerogene Aktivität rechtfertigen weitere Untersuchungen. Darüber hinaus können QSAR-Studien die Entwicklung optimierter Derivate unterstützen. Forscher sollten diese Anwendungen untersuchen, um das volle Potenzial dieser Verbindung in therapeutischen Kontexten freizuschalten . 🌟
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stepwise Construction: : The synthesis typically starts with the construction of the pyrroloquinoline core, which involves cyclization reactions using precursors like substituted anilines and acyclic dicarboxylic acids.
Nitration and Sulfonation: : The nitration of the benzene ring is achieved using concentrated nitric acid, and subsequent sulfonation is carried out with sulfuric acid under controlled temperature conditions.
Final Assembly: : The final step involves coupling the 4-nitrobenzenesulfonamide moiety with the pyrroloquinoline core under specific conditions, often using coupling agents such as EDCI (ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial synthesis often utilizes continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant feed rates, ensuring higher yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation, potentially forming quinone derivatives.
Reduction: : Reduction reactions target the nitro group, converting it into an amine under catalytic hydrogenation conditions.
Substitution: : The benzene ring in the compound is susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reducing the nitro group.
Substitution: : Reactions typically use electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products Formed from These Reactions
Oxidation: : Formation of quinone derivatives.
Reduction: : Production of amino derivatives.
Substitution: : Formation of various substituted derivatives depending on the nature of the electrophile used.
Wirkmechanismus
Mechanism of Effects and Molecular Targets
The compound acts by binding to particular enzymes or receptors within biological systems, inhibiting their activity.
It interacts with molecular pathways such as the inhibition of DNA replication or protein synthesis, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Similar Compounds
4-nitro-N-(2-oxo-1,2-dihydroquinolin-6-yl)benzenesulfonamide
4-nitro-N-(2-oxo-3,4-dihydroquinolin-8-yl)benzenesulfonamide
Uniqueness
The tetrahydropyrroloquinoline core of 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide differentiates it by providing additional reactivity and biological activity.
That should give you a comprehensive overview of 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide. Anything more specific you'd like to explore about it?
Eigenschaften
IUPAC Name |
4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c21-16-10-12-9-13(8-11-2-1-7-19(16)17(11)12)18-26(24,25)15-5-3-14(4-6-15)20(22)23/h3-6,8-9,18H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVZIFSZKHZUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
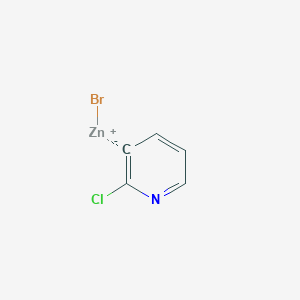
![N-benzyl-4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide](/img/structure/B2438490.png)
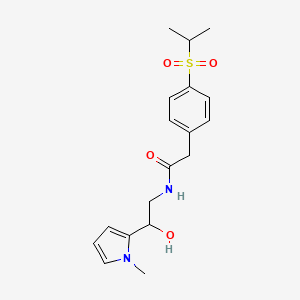
![5-chloro-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2438492.png)
![N-(3,4-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2438494.png)
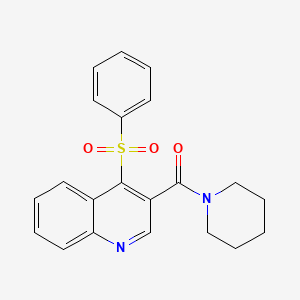
![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2438498.png)
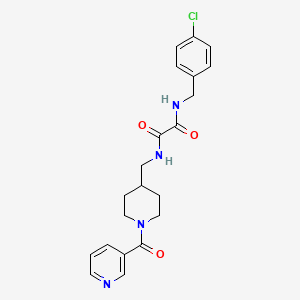
![5-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2438503.png)
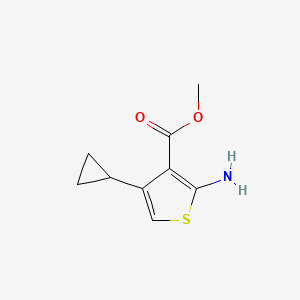
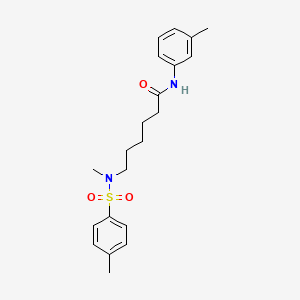
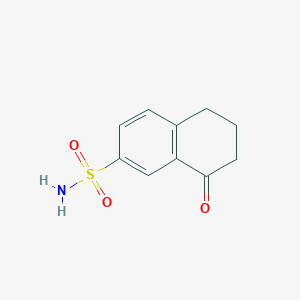
![6-Phenyl-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2438508.png)
